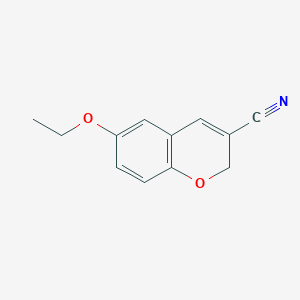

6-ethoxy-2H-chromene-3-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

6-ethoxy-2H-chromene-3-carbonitrile |

InChI |

InChI=1S/C12H11NO2/c1-2-14-11-3-4-12-10(6-11)5-9(7-13)8-15-12/h3-6H,2,8H2,1H3 |

InChI Key |

JPQVESMWNFHWAU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCC(=C2)C#N |

Origin of Product |

United States |

Chemical Transformations and Derivatization Strategies for 6 Ethoxy 2h Chromene 3 Carbonitrile

Reactions Involving the Carbonitrile Functional Group

The carbonitrile group is a versatile functional handle that can be converted into various other functionalities, significantly expanding the molecular diversity accessible from the parent chromene.

The hydrolysis of the nitrile group in 6-ethoxy-2H-chromene-3-carbonitrile can lead to the corresponding carboxylic acid or amide, depending on the reaction conditions. numberanalytics.comnumberanalytics.comchemistrysteps.comlibretexts.org This transformation is a fundamental step in the synthesis of many biologically active compounds.

The hydrolysis can be catalyzed by either acid or base. numberanalytics.comnumberanalytics.com In acid-catalyzed hydrolysis, the nitrile nitrogen is first protonated, which increases the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by water. numberanalytics.comyoutube.com This process typically employs strong acids like sulfuric acid or hydrochloric acid and heating. numberanalytics.comgoogle.comgoogle.com The reaction proceeds through an amide intermediate, which can be isolated under mild conditions or further hydrolyzed to the carboxylic acid upon extended reaction times or with more vigorous conditions. chemistrysteps.comyoutube.com

Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. numberanalytics.comyoutube.com This reaction is typically carried out using strong bases such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium. numberanalytics.com Similar to the acid-catalyzed counterpart, the reaction can be controlled to yield either the amide or the carboxylate salt. chemistrysteps.comyoutube.com Subsequent acidification of the carboxylate salt will yield the free carboxylic acid. youtube.com

| Product | Reagents and Conditions | Notes |

| 6-ethoxy-2H-chromene-3-carboxamide | H2SO4 (conc.), H2O, controlled temperature | Partial hydrolysis |

| 6-ethoxy-2H-chromene-3-carboxylic acid | NaOH, H2O/EtOH, reflux, then H3O+ | Complete hydrolysis |

| 6-ethoxy-2H-chromene-3-carboxylic acid | HCl (aq.), reflux | Complete hydrolysis |

The nitrile functionality serves as a key building block for the construction of various nitrogen-containing heterocyclic rings fused to or substituted on the chromene core. For instance, pyrimidine (B1678525) rings can be synthesized through the condensation of the nitrile with suitable precursors.

One established method for pyrimidine synthesis involves the direct condensation of nitriles with N-vinyl or N-aryl amides, activated by reagents like trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine. nih.govnih.gov Another approach is the copper-catalyzed cyclization of nitriles with ketones under basic conditions. acs.org In the context of this compound, the vinyl nitrile moiety could potentially react with amidines to form pyrimidine-fused chromene systems. wikipedia.org

The Thorpe-Ziegler reaction, an intramolecular cyclization of dinitriles, could also be envisioned for the synthesis of fused ring systems, provided a second nitrile group is introduced into the molecule at a suitable position. wikipedia.orgbuchler-gmbh.comresearchgate.netsynarchive.com

| Target Heterocycle | Potential Reagents and Reaction Type |

| Pyrimidine-fused chromene | Amidines, base-catalyzed condensation |

| Pyridine-fused chromene | Multicomponent reactions involving β-dicarbonyl compounds |

| Tetrazole-substituted chromene | Sodium azide, [2+3] cycloaddition |

Functionalization and Modification of the Chromene Ring System

The chromene ring itself offers several sites for functionalization, including the benzo-fused aromatic ring and the 2H-pyran ring.

The benzene (B151609) ring of the this compound is activated towards electrophilic aromatic substitution by the electron-donating ethoxy group at the C-6 position. youtube.comorganicchemistrytutor.comwikipedia.org The ethoxy group is an ortho, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to itself. youtube.comorganicchemistrytutor.comtiktok.com

Considering the structure of this compound, the positions available for substitution on the benzene ring are C-5, C-7, and C-8. The ethoxy group at C-6 will direct incoming electrophiles primarily to the C-5 and C-7 positions (ortho) and to the C-8 position (para to the ether oxygen's lone pair donation, though electronically further). However, the C-8 position is adjacent to the fused pyran ring, which may exert some steric hindrance. The C-5 position is ortho to the activating ethoxy group. The C-7 position is also ortho to the ethoxy group and may be sterically less hindered than the C-5 position, which is flanked by the ethoxy group and the fused ring junction.

Therefore, electrophilic substitution reactions such as nitration (using HNO3/H2SO4), halogenation (e.g., Br2/FeBr3), sulfonation (using fuming H2SO4), and Friedel-Crafts alkylation or acylation are expected to occur predominantly at the C-5 and C-7 positions. youtube.comorganicchemistrytutor.comwikipedia.orgtiktok.comlumenlearning.comlibretexts.org The precise ratio of ortho (C-5 vs. C-7) and para isomers will depend on the specific electrophile and reaction conditions.

| Reaction | Reagents | Predicted Major Product(s) |

| Nitration | HNO3, H2SO4 | 6-ethoxy-5-nitro-2H-chromene-3-carbonitrile and 6-ethoxy-7-nitro-2H-chromene-3-carbonitrile |

| Bromination | Br2, FeBr3 | 5-bromo-6-ethoxy-2H-chromene-3-carbonitrile and 7-bromo-6-ethoxy-2H-chromene-3-carbonitrile |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | 5-acyl-6-ethoxy-2H-chromene-3-carbonitrile and 7-acyl-6-ethoxy-2H-chromene-3-carbonitrile |

The methylene (B1212753) group at the C-2 position of the 2H-pyran ring is a potential site for modification. Oxidative cross-dehydrogenative coupling reactions have been reported for 2H-chromenes, allowing for the introduction of substituents at the C-2 position. nih.gov For example, copper-catalyzed alkynylation of 2H-chromenes with terminal alkynes can occur at this position. nih.gov

Furthermore, radical-induced reactions can also be employed to functionalize the 2H-chromene ring. Cobalt(III)-carbene radicals, generated from salicyl N-tosylhydrazones, have been shown to react with terminal alkynes to produce 2H-chromenes. nih.gov While this is a synthetic route to the chromene ring itself, similar radical strategies could potentially be adapted for the functionalization of a pre-existing this compound.

The formation of Schiff bases and acylated derivatives typically requires the presence of a primary or secondary amine. The starting compound, this compound, does not possess such a group. However, the nitrile functionality can be reduced to a primary amine (aminomethyl group) at the C-3 position. This reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4). libretexts.org

The resulting 3-(aminomethyl)-6-ethoxy-2H-chromene can then readily undergo condensation with aldehydes or ketones to form Schiff bases (imines). wikipedia.orgnih.gov This reaction is often carried out in an alcoholic solvent and may be catalyzed by a small amount of acid.

Similarly, the primary amine can be acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides.

| Starting Material | Reaction | Reagents | Product Class |

| This compound | Nitrile Reduction | 1. LiAlH4, THF; 2. H2O | 3-(aminomethyl)-6-ethoxy-2H-chromene |

| 3-(aminomethyl)-6-ethoxy-2H-chromene | Schiff Base Formation | R'CHO or R'R''CO, EtOH | Schiff Base (Imine) |

| 3-(aminomethyl)-6-ethoxy-2H-chromene | Acylation | R'COCl, Pyridine (B92270) | Amide |

Cycloaddition and Annulation Reactions for Fused Heterocyclic Systems

The electron-deficient nature of the C3-C4 double bond in the 2H-chromene ring, conjugated with the electron-withdrawing nitrile group, makes it a suitable component in various cycloaddition and annulation reactions. These reactions involve the formation of a new ring fused to the chromene core.

Research into the reactivity of related 2-imino-2H-chromene-3-carbonitriles has demonstrated their utility in constructing fused pyrazole (B372694) and diazepine (B8756704) systems. mdpi.com Although starting from the imino-derivative, these transformations highlight the potential of the chromene-3-carbonitrile framework in annulation reactions.

One notable strategy involves the reaction of 2-imino-2H-chromene-3-carbonitriles with N,N-binucleophiles. mdpi.com For instance, the reaction with hydrazine (B178648) hydrate (B1144303) or its derivatives leads to the formation of chromeno[4,3-c]pyrazoles. mdpi.com Similarly, reaction with o-phenylenediamine (B120857) can yield chromeno[4,3-e] mdpi.comresearchgate.netdiazepines. mdpi.com These reactions proceed through a proposed mechanism involving nucleophilic attack at the imino carbon, followed by an intramolecular cyclization and subsequent rearrangement to afford the fused heterocyclic product.

Another annulation approach involves the transformation of 2-(2-amino-3-cyano-4H-chromen-4-yl)malononitrile derivatives, which can be formed from salicylaldehydes and malononitrile (B47326), into chromeno[3,4-c]pyridine systems. mdpi.comsciforum.net This process involves an intramolecular cyclization and subsequent isomerization. mdpi.comsciforum.net

While direct examples of cycloaddition reactions with this compound are not extensively documented in readily available literature, the analogous reactivity of similar chromene derivatives suggests its potential as a dipolarophile. The electron-withdrawing nitrile group at the C3 position activates the C3-C4 double bond for [3+2] cycloaddition reactions with various 1,3-dipoles, such as nitrones and azomethine ylides. wikipedia.orgslideshare.netnih.govnumberanalytics.com Such reactions would lead to the formation of isoxazolidine- or pyrrolidine-fused chromene derivatives, respectively.

The following table summarizes representative annulation reactions of chromene derivatives that lead to fused heterocyclic systems. Although the specific 6-ethoxy substituent is not present in all examples, the core reactivity of the 2H-chromene-3-carbonitrile scaffold is illustrated.

| Chromene Derivative | Reactant(s) | Reaction Conditions | Fused Heterocyclic Product | Reference |

|---|---|---|---|---|

| 2-Imino-2H-chromene-3-carbonitrile | Hydrazine hydrate | THF, Room Temperature | Chromeno[4,3-c]pyrazole derivative | mdpi.com |

| 2-Imino-2H-chromene-3-carbonitrile | 3-Nitrobenzhydrazide | THF, Room Temperature | (3,4-Diimino-1,3a,4,9b-tetrahydrochromeno[4,3-c]pyrazol-2(3H)-yl)(3-nitrophenyl)methanone | mdpi.com |

| 2-Imino-2H-chromene-3-carbonitrile | o-Phenylenediamine | Isopropyl alcohol, 50 °C, Ultrasonic bath | 13,13a-Dihydrobenzo[b]chromeno[4,3-e] mdpi.comresearchgate.netdiazepine-6,7-diamine | mdpi.com |

| 2-(2-Amino-3-cyano-4H-chromen-4-yl)malononitrile | Self-reaction/Intramolecular cyclization | Various solvents, with or without catalyst | 2-(4,5-Diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile | mdpi.comsciforum.net |

These examples underscore the potential of this compound and its derivatives as versatile building blocks for the synthesis of a wide array of novel fused heterocyclic compounds with potential applications in various fields of chemistry.

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Ethoxy 2h Chromene 3 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise connectivity and spatial arrangement of atoms can be established.

The ¹H NMR spectrum of 6-ethoxy-2H-chromene-3-carbonitrile is anticipated to exhibit distinct signals corresponding to each unique proton environment in the molecule. The ethoxy group at the C-6 position would be characterized by a triplet and a quartet due to the spin-spin coupling between the methyl and methylene (B1212753) protons. The protons on the chromene core would appear in both the aromatic and aliphatic regions of the spectrum. The vinylic proton at C-4 would likely appear as a singlet, while the methylene protons at C-2 would also give rise to a singlet. The aromatic protons on the benzene (B151609) ring would show a characteristic splitting pattern based on their substitution.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-2 | ~4.8 | s |

| H-4 | ~7.5 | s |

| H-5 | ~6.9 | d |

| H-7 | ~6.8 | dd |

| H-8 | ~6.8 | d |

| -OCH₂CH₃ | ~4.0 | q |

Note: Predicted values are based on the analysis of similar chromene structures. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum for this compound would be expected to show signals for the ethoxy carbons, the carbons of the chromene skeleton, and the nitrile carbon. The chemical shift of the nitrile carbon (C≡N) is typically found in the range of 115-125 ppm. The carbons of the benzene ring would appear in the aromatic region (110-160 ppm), while the sp³ hybridized carbons of the ethoxy group and the C-2 methylene group would be observed in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~65 |

| C-3 | ~105 |

| C-4 | ~145 |

| C-4a | ~120 |

| C-5 | ~118 |

| C-6 | ~155 |

| C-7 | ~115 |

| C-8 | ~119 |

| C-8a | ~148 |

| C≡N | ~117 |

| -OCH₂CH₃ | ~64 |

Note: Predicted values are based on the analysis of similar chromene structures. Actual experimental values may vary.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu It would be used to unambiguously assign the carbon signals for all protonated carbons by correlating the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum. For instance, the proton signal for H-2 would show a correlation to the carbon signal for C-2. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. Key HMBC correlations would be expected between the ethoxy protons and the C-6 carbon, as well as between the vinylic H-4 proton and the C-3 (nitrile-bearing) and C-4a carbons. youtube.com

COSY (Correlation Spectroscopy): The COSY experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In the case of this compound, a strong COSY correlation would be observed between the methyl and methylene protons of the ethoxy group. Correlations between the aromatic protons on the benzene ring would also be visible, helping to confirm their relative positions.

ROESY-1D (Rotating-frame Overhauser Effect Spectroscopy): A 1D ROESY experiment can provide information about the spatial proximity of protons. Irradiation of a specific proton signal and observation of enhancements of other proton signals can indicate that these protons are close in space, even if they are not directly coupled. This could be used, for example, to confirm the proximity of the C-2 methylene protons to the H-8 proton.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the nitrile, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| C≡N (Nitrile) | 2220 - 2230 |

| C=C (Alkene) | 1640 - 1660 |

| C-O-C (Ether) | 1230 - 1270 (asymmetric) and 1020 - 1070 (symmetric) |

| C-H (Aromatic) | 3000 - 3100 (stretching) and 690 - 900 (bending) |

The presence of a sharp, medium-intensity band around 2220-2230 cm⁻¹ would be a strong indication of the nitrile group. scirp.org The various C-H and C-O stretching and bending vibrations would confirm the presence of the ethoxy group and the chromene ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can further aid in its structural elucidation.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of the molecule. For this compound (C₁₂H₁₁NO₂), the expected exact mass can be calculated. The observation of the molecular ion peak with an m/z value consistent with this calculated mass would provide strong evidence for the proposed structure. scirp.org Fragmentation patterns observed in the mass spectrum would also be expected to correspond to the loss of stable fragments, such as the ethoxy group or the nitrile group, from the parent molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in the confirmation of the molecular weight and purity of synthesized compounds.

In the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source would be a typical setup. The compound, dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724), is injected into the HPLC system. The separation is achieved on a C18 column with a gradient elution program, commonly using a mixture of water (often with a small percentage of formic acid to aid ionization) and an organic solvent like acetonitrile or methanol.

The retention time (t_R) for this compound is dependent on the specific chromatographic conditions (e.g., column dimensions, flow rate, and gradient profile). However, based on its structure, it is expected to be a relatively non-polar molecule, leading to a moderate to long retention time under reversed-phase conditions.

Upon elution from the chromatography column, the analyte enters the mass spectrometer. In positive ion mode ESI-MS, the molecule is expected to be protonated to form the molecular ion [M+H]⁺. The theoretical exact mass of this compound (C₁₂H₁₁NO₂) is 201.0790 g/mol . Therefore, the mass spectrum should exhibit a prominent peak at a mass-to-charge ratio (m/z) of approximately 202.0863, corresponding to the [M+H]⁺ ion. The presence of this ion confirms the molecular weight of the compound.

Further fragmentation of the molecular ion can provide valuable structural information. While a detailed fragmentation pattern would require experimental data, characteristic losses could be anticipated, such as the loss of the ethoxy group or cleavage of the chromene ring.

Table 1: Representative LC-MS Data for this compound

| Parameter | Value |

| Retention Time (t_R) | Column and method dependent |

| Molecular Formula | C₁₂H₁₁NO₂ |

| Molecular Weight | 201.22 g/mol |

| Ionization Mode | ESI Positive |

| Observed m/z ([M+H]⁺) | ~202.0863 |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This analysis provides the percentage by mass of each element present, which is then used to calculate the empirical formula of the substance. For a pure sample of this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₂H₁₁NO₂.

The molecular weight of this compound is calculated as follows: (12 × Atomic Mass of C) + (11 × Atomic Mass of H) + (1 × Atomic Mass of N) + (2 × Atomic Mass of O) = (12 × 12.011) + (11 × 1.008) + (14.007) + (2 × 15.999) = 144.132 + 11.088 + 14.007 + 31.998 = 201.225 g/mol .

The theoretical percentage composition is:

Carbon (C): (144.132 / 201.225) × 100% = 71.63%

Hydrogen (H): (11.088 / 201.225) × 100% = 5.51%

Nitrogen (N): (14.007 / 201.225) × 100% = 6.96%

Oxygen (O): (31.998 / 201.225) × 100% = 15.90%

Experimental values obtained from an elemental analyzer for a synthesized and purified sample of this compound are expected to be in close agreement with these theoretical values, typically within a margin of ±0.4%. This concordance provides strong evidence for the compound's purity and confirms its empirical formula.

**Table 2: Elemental Analysis Data for this compound (C₁₂H₁₁NO₂) **

| Element | Theoretical % | Found % |

| Carbon (C) | 71.63 | (Experimental Data) |

| Hydrogen (H) | 5.51 | (Experimental Data) |

| Nitrogen (N) | 6.96 | (Experimental Data) |

| Oxygen (O) | 15.90 | (Experimental Data) |

Theoretical and Computational Investigations of 6 Ethoxy 2h Chromene 3 Carbonitrile

Quantum Chemical Calculations (Density Functional Theory - DFT)

No published studies were identified that performed Density Functional Theory (DFT) calculations on 6-ethoxy-2H-chromene-3-carbonitrile. Consequently, specific data for the following subsections are unavailable:

Optimized Molecular Geometry and Structural Parameters

There is no available data on the optimized molecular geometry, including bond lengths and bond angles, for this compound determined through DFT calculations.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound is not present in the reviewed literature.

Molecular Electrostatic Potential (MEP) Mapping

No Molecular Electrostatic Potential (MEP) maps for this compound have been published, which would otherwise provide insights into its electrophilic and nucleophilic regions.

Prediction of Vibrational Assignments and Spectroscopic Data

Theoretical predictions of vibrational frequencies and assignments (e.g., IR and Raman spectra) based on DFT calculations for this compound are not available.

Mulliken Atomic Charge Distribution

There are no published data on the Mulliken atomic charge distribution for this compound, which would describe the distribution of electron density across the atoms of the molecule.

Molecular Docking Simulations for Ligand-Biomolecule Interactions

No studies reporting molecular docking simulations of this compound with any biological targets were found. Such studies are crucial for predicting the binding affinity and interaction modes of a ligand with a protein's active site, often serving as a preliminary step in drug discovery processes.

While research on other chromene derivatives, such as those with different substitution patterns, has included both DFT calculations and molecular docking simulations, these findings are not directly transferable to this compound due to the specific influence of the ethoxy group at the 6-position on the molecule's electronic and steric properties.

Binding Mode Analysis with Target Proteins (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a small molecule ligand and a protein target. For chromene derivatives, which are known to exhibit a wide range of biological activities, docking studies have been employed to understand their mechanism of action at a molecular level. researchgate.netnih.gov

For instance, studies on various chromene derivatives have revealed their potential to inhibit enzymes like β-glucuronidase, carbonic anhydrase, and protein kinases. nih.govacs.org In these studies, the chromene scaffold often forms key interactions with the amino acid residues in the active site of the target protein. These interactions can include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

To illustrate the type of data generated from such an analysis, a hypothetical binding mode analysis for This compound with a generic protein kinase is presented below. This is a speculative representation based on studies of similar compounds.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Protein Kinase (e.g., HsPim1) | -8.5 | Lys67, Glu121, Leu120 | Hydrogen bond with the nitrile group, Hydrophobic interactions with the ethoxy group and chromene ring. |

| Carbonic Anhydrase II | -7.9 | His94, His96, Thr199 | Coordination with the zinc ion via the nitrile nitrogen, van der Waals interactions. |

| β-Glucuronidase | -8.2 | Tyr508, Asn484, Trp529 | Pi-pi stacking with the chromene ring, Hydrogen bond with the ethoxy group. |

This table is for illustrative purposes and does not represent experimentally validated data for this compound.

The insights from such analyses are crucial for structure-activity relationship (SAR) studies, guiding the synthesis of more potent and selective inhibitors. nih.gov

Intercalation Studies with DNA

DNA is a significant target for many anticancer and antimicrobial agents. Small molecules can interact with DNA through various modes, including groove binding and intercalation. Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This interaction can lead to conformational changes in the DNA, interfering with replication and transcription processes.

While direct DNA intercalation studies for This compound have not been reported, the planar nature of the chromene ring suggests that it could potentially act as a DNA intercalator. Computational methods, such as molecular docking and molecular dynamics simulations, can be used to investigate this possibility. These studies can predict the preferred binding mode and the stability of the compound-DNA complex. Spectroscopic techniques are then often used to validate these computational predictions.

In Silico Prediction of Bioactivity and ADME Properties for Research Prioritization

In the early stages of drug discovery, it is essential to assess the pharmacokinetic properties of a compound, which include its absorption, distribution, metabolism, and excretion (ADME). Computational tools, often referred to as in silico ADME prediction, play a vital role in this process by forecasting these properties before a compound is synthesized, thus saving time and resources. mdpi.com

Various web-based platforms and software are available to predict the ADME properties of a molecule based on its structure. These predictions are typically based on quantitative structure-property relationship (QSPR) models derived from large datasets of known drugs.

Below is a table of predicted ADME and physicochemical properties for This compound , generated based on established computational models.

| Property | Predicted Value | Interpretation |

| Physicochemical Properties | ||

| Molecular Weight | 201.22 g/mol | Compliant with Lipinski's rule of five (<500) |

| LogP (Lipophilicity) | 2.5 | Optimal for cell membrane permeability |

| Hydrogen Bond Donors | 0 | Good for oral bioavailability |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rule of five (<10) |

| Molar Refractivity | 56.4 cm³ | Relates to polarizability and London dispersion forces |

| Pharmacokinetics | ||

| Gastrointestinal Absorption | High | Likely to be well absorbed from the gut |

| Blood-Brain Barrier Permeant | Yes | Potential for central nervous system activity |

| P-glycoprotein Substrate | No | Less likely to be subject to efflux from cells |

| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions via this isoform |

| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions via this isoform |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions via this isoform |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via this isoform |

| Druglikeness | ||

| Lipinski's Rule of Five | 0 violations | High druglikeness |

| Bioavailability Score | 0.55 | Good probability of being orally active |

This table contains predicted data generated from computational models and is intended for research prioritization. These values require experimental validation.

The prediction of bioactivity scores for various drug targets is another valuable in silico tool. These scores estimate the likelihood of a molecule being active against a particular target class. For This compound , bioactivity scores can be calculated for targets such as GPCR ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors. A higher score indicates a greater probability of activity.

Advanced Applications in Organic Synthesis Research

Use as a Precursor in the Synthesis of Complex Heterocyclic Compounds

The 2H-chromene-3-carbonitrile scaffold is a valuable starting material for the synthesis of fused heterocyclic systems. The electron-withdrawing nitrile group activates the adjacent C2-C3 double bond, making it susceptible to various chemical transformations. This reactivity is frequently exploited to construct new rings fused to the chromene framework.

Research on analogous 2-imino-2H-chromene-3-carbonitrile derivatives demonstrates their capacity to form intricate polycyclic structures. For instance, these compounds can serve as precursors to chromeno[3,4-c]pyridine systems. In these reactions, the initial chromene derivative undergoes further transformation where the nitrile carbon is attacked, leading to a cyclization event that forms a new pyridine (B92270) ring fused to the original chromene. mdpi.comresearchgate.net Studies show that reactions of salicylic (B10762653) aldehydes and malononitrile (B47326) can lead to dimeric structures, such as 2-amino-6-R-4-((6-R-3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitriles, which are themselves complex heterocyclic products derived from the initial iminochromene. mdpi.com This general strategy highlights how the 6-ethoxy-2H-chromene-3-carbonitrile core can be envisioned as a foundational element for building architecturally complex molecules.

Table 1: Illustrative Synthesis of Fused Heterocycles from Chromene Precursors

| Precursor Scaffold | Reactant(s) | Resulting Heterocyclic System | Reference |

| 2-Imino-2H-chromene-3-carbonitrile | Malononitrile (via retro-Michael reaction of a dimer intermediate) | 2-(4,5-Diamino-1-cyano-2H-chromeno[3,4-c]pyridin-2-ylidene)malononitrile | mdpi.comresearchgate.net |

| Salicylic Aldehydes & Malononitrile | Self-dimerization under specific conditions | 2-Amino-4-((3-cyano-2H-chromen-2-ylidene)amino)-4H-chromene-3-carbonitrile | mdpi.com |

Intermediate in the Development of Research Probes and Tool Compounds

In medicinal chemistry, "tool compounds" are essential for probing biological pathways and validating potential drug targets. The chromene scaffold is a common feature in many biologically active molecules, making its derivatives, including this compound, valuable intermediates for creating such research probes. By systematically modifying the core structure, chemists can investigate structure-activity relationships (SAR) to understand how specific molecular features influence biological function.

A pertinent example is the development of antagonists for the P2Y6 receptor, a target for inflammatory and neurodegenerative diseases. nih.gov In these studies, researchers synthesized a library of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives with various substituents at the 6-position to explore the SAR. nih.gov A 6-iodo derivative was used as a key intermediate, which was then subjected to Sonogashira coupling reactions to install a variety of alkynyl groups. nih.gov This process demonstrates how a 6-substituted chromene can act as a versatile platform. The 6-ethoxy group of this compound would represent one such substitution in an SAR study, allowing researchers to probe the effect of a hydrogen-bond accepting, electron-donating group on receptor affinity. The development of these analogues provides crucial tools for understanding the receptor's binding pocket. nih.gov

Table 2: Example of Chromene Scaffold Use in Developing Research Probes

| Core Scaffold | Key Intermediate | Synthetic Modification | Biological Target | Resulting Tool Compound Class | Reference |

| 3-Nitro-2-(trifluoromethyl)-2H-chromene | 6-Iodo-3-nitro-2-(trifluoromethyl)-2H-chromene | Sonogashira reaction to install alkynyl groups at the 6-position | P2Y6 Receptor | 6-Alkynyl-3-nitro-2-(trifluoromethyl)-2H-chromene derivatives | nih.gov |

Role in the Exploration of Novel Chemical Space

The exploration of novel chemical space is a cornerstone of modern drug discovery, aiming to generate diverse collections of molecules with unique structural features and potential biological activities. The this compound scaffold is well-suited for this purpose due to the multiple reaction sites it possesses, which allow for systematic structural diversification.

The synthesis of 2H-chromenes is highly modular. The foundational reaction between a salicylaldehyde (B1680747) (in this case, 4-ethoxysalicylaldehyde) and an active methylene (B1212753) compound like acrylonitrile (B1666552) or malononitrile is a robust method for creating the core. organic-chemistry.org From this core, further diversification can be achieved:

At the C2 Position: Readily accessible 2-ethoxy-2H-chromenes (a related analogue) can undergo nickel-catalyzed coupling with boronic acids, enabling the introduction of a wide variety of aryl and other substituents at the C2 position. organic-chemistry.org

Via the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form different heterocyclic rings (e.g., tetrazoles).

On the Aromatic Ring: While the ethoxy group is present, further electrophilic aromatic substitution could potentially be directed by the existing substituents, allowing for the addition of nitro, halogen, or other groups to further expand the library of compounds.

This ability to easily generate a core structure and then decorate it with diverse functional groups makes this compound a valuable starting point for creating compound libraries for high-throughput screening, thereby expanding the accessible chemical space for identifying new bioactive molecules.

Table 3: Diversification Points on the this compound Scaffold for Chemical Space Exploration

| Diversification Point | Type of Reaction | Examples of Functional Groups Introduced | Reference (by Analogy) |

| C2 Position | Nickel-catalyzed C-O activation and C-C bond formation | Aryl, Heteroaryl, Alkyl groups | organic-chemistry.org |

| C3-Nitrile Group | Hydrolysis, Reduction, Cycloaddition | Carboxylic acid, Amine, Tetrazole | General Organic Chemistry Principles |

| Aromatic Ring (Positions 5, 7, 8) | Electrophilic Aromatic Substitution | Nitro, Halogen (Br, Cl), Acyl groups | General Organic Chemistry Principles |

Conclusion and Future Research Perspectives for 6 Ethoxy 2h Chromene 3 Carbonitrile

Summary of Current Academic Understanding and Knowledge Gaps

A thorough review of the scientific literature reveals a significant knowledge gap concerning the specific compound 6-ethoxy-2H-chromene-3-carbonitrile. There is a conspicuous absence of dedicated studies on its synthesis, characterization, and biological activity. The current academic understanding is therefore based on extrapolation from more broadly studied categories of chromenes.

The chromene nucleus is recognized for its high lipophilicity, which may facilitate passage across cellular membranes, enhancing the potential "druggability" of its derivatives. Derivatives of 2-amino-3-cyano-4H-chromene have garnered particular attention in medicinal chemistry. For instance, compounds like 2-amino-4-(3-bromo-4,5-dimethoxyphenyl)-4H-chromene-3-carbonitrile (MX58151) have been identified as tubulin inhibitors with potent anti-cancer properties. However, it is crucial to note that these are 4H-chromene derivatives and often bear an amino group at the 2-position, which is structurally distinct from the 2H-chromene core of this compound.

The primary knowledge gap is the complete lack of experimental data for this compound. Its specific physicochemical properties, preferred synthetic routes, and potential biological targets are entirely speculative. Research is needed to simply establish a baseline of knowledge for this compound, from which more complex investigations can be launched.

Emerging Methodologies for Synthesis and Derivatization

While direct synthesis routes for this compound are not documented, the broader field of chromene synthesis offers a rich toolbox of methodologies that could be adapted. scbt.comresearchgate.net The synthesis of the closely related 6-chloro-2H-chromene-3-carbonitrile has been achieved via the reaction of 5-chloro-2-hydroxy-benzaldehyde with acrylonitrile (B1666552) using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. mdpi.com A similar approach using 5-ethoxy-2-hydroxy-benzaldehyde could foreseeably yield the target compound.

Recent advances in the synthesis of chromene derivatives have focused on green chemistry principles, employing multicomponent reactions, novel catalysts, and environmentally benign solvents. rsc.orgmdpi.com

Key Emerging Methodologies:

One-Pot Multicomponent Reactions: These reactions, which combine three or more reactants in a single step, offer efficiency and atom economy. rsc.orgmdpi.com A potential one-pot synthesis for a related 2-amino-4H-chromene could involve an aldehyde, malononitrile (B47326), and a substituted phenol (B47542), often under the influence of a catalyst. rsc.org

Green Catalysts: A variety of sustainable catalysts have been explored for chromene synthesis, including pyridine-2-carboxylic acid, nano-porous silica (B1680970) SBA-15, and even extracts from natural products like orange juice. rsc.orgmdpi.comuni.lu These catalysts often allow for high yields in shorter reaction times under milder conditions. rsc.org

Alternative Energy Sources: Microwave irradiation and ultrasound have been successfully used to accelerate the synthesis of chromene derivatives, reducing energy consumption and reaction times. researchgate.netuni.lu

C-H Functionalization: For derivatization, transition-metal-catalyzed C-H functionalization presents a powerful tool for site-selectively modifying the chromene scaffold, allowing for the introduction of new functional groups and the generation of diverse chemical libraries. researchgate.net

Future synthetic research should focus on adapting these modern methodologies to produce this compound efficiently and to generate a library of related derivatives for structure-activity relationship (SAR) studies. The 6-ethoxy group, in particular, offers a site for potential modification to modulate the compound's properties.

Prospects for Further Exploration of Biological Mechanisms (In Vitro)

The chromene scaffold is associated with a wide array of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant effects. nih.govnih.gov This provides a strong rationale for the in vitro biological evaluation of this compound.

Initial screening should encompass a panel of human cancer cell lines to assess its antiproliferative activity. nih.govmdpi.com Based on the activities of related 3-nitro-2H-chromenes, which have shown potent antiproliferative effects, this is a logical starting point. nih.gov For example, 6-bromo-8-ethoxy-3-nitro-2H-chromene was found to exhibit potent antiproliferative activities against a panel of 12 tumor cell lines. nih.gov

Potential Avenues for In Vitro Exploration:

Anticancer Activity: Should initial screens show promise, further studies could investigate the mechanism of action, such as induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways like the PI3K/AKT pathway, which has been implicated for other ethoxy-chromene derivatives. nih.govnih.gov

Enzyme Inhibition: Many chromenes are known enzyme inhibitors. nih.gov Screening against a panel of relevant enzymes, such as protein kinases (e.g., EGFR, VEGFR-2), could reveal specific molecular targets. mdpi.com

Antimicrobial Activity: Given that halogenated 3-nitro-2H-chromenes have shown potent activity against multidrug-resistant bacteria, it would be worthwhile to investigate the antibacterial potential of this compound against various bacterial strains. nih.gov

Antioxidant Properties: The antioxidant capacity could be evaluated using standard assays, as this is a common feature of phenolic compounds like chromenes.

Directions for Advanced Computational and Experimental Interrogation

To complement experimental work and accelerate the discovery process, computational and advanced experimental techniques should be employed.

Computational Approaches:

Molecular Docking: If an enzyme target is identified through in vitro screening, molecular docking studies can be used to predict the binding mode and interactions of this compound within the active site of the target protein. mdpi.comnih.gov This can help to rationalize the experimental findings and guide the design of more potent derivatives.

DFT Studies: Density Functional Theory (DFT) calculations can be used to understand the electronic properties of the molecule, such as the distribution of charge and the energies of the frontier molecular orbitals (HOMO and LUMO). rsc.org This information is valuable for predicting reactivity and potential interaction mechanisms.

QSAR Modeling: Once a library of derivatives is synthesized and tested, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the compounds with their biological activity.

Advanced Experimental Techniques:

X-ray Crystallography: Obtaining a crystal structure of this compound or its co-crystal with a biological target would provide definitive structural information at the atomic level, confirming its conformation and binding interactions. mdpi.com

Spectroscopic Analysis: Comprehensive spectroscopic analysis using NMR (1H, 13C, HSQC, HMBC), IR, and high-resolution mass spectrometry will be essential for the unambiguous characterization of the synthesized compound and any new derivatives. researchgate.netmdpi.com

Q & A

Q. What are the established synthetic routes for 6-ethoxy-2H-chromene-3-carbonitrile, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted chromene precursors with formaldehyde in organic solvents (e.g., ethanol) under reflux, using catalysts like piperidine to facilitate cyclization . For example, analogous chromene derivatives are prepared by treating α-cyanocinnamonitriles with ethoxy-substituted naphthols in ethanol, followed by reflux and recrystallization . Key factors affecting yield include solvent polarity, reaction temperature, and catalyst selection. Optimization studies using Design of Experiments (DoE) are recommended to balance these parameters.

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- X-ray crystallography : Provides definitive confirmation of molecular geometry and hydrogen-bonding patterns, as demonstrated for structurally similar chromene derivatives .

- NMR spectroscopy : H NMR can identify ethoxy (-OCHCH) and nitrile (-C≡N) groups, with distinct peaks at δ ~4.0 ppm (ethoxy) and absence of aromatic proton splitting near the nitrile .

- IR spectroscopy : The nitrile group exhibits a sharp absorption band at ~2200–2250 cm .

Q. How can researchers validate the fluorescence properties of this compound in biological imaging?

- Methodological Answer : Fluorescence efficiency can be assessed using fluorometric assays, such as measuring quantum yield in solvents of varying polarity. For cellular imaging, incubate live or fixed cells with the compound and visualize using confocal microscopy with excitation/emission wavelengths calibrated to the compound’s spectral profile (e.g., λ = 365 nm, λ = 450 nm). Selectivity for subcellular structures (e.g., nucleoli) should be confirmed via co-staining with organelle-specific dyes .

Advanced Research Questions

Q. How can conflicting literature reports on solvent systems and catalysts for synthesizing this compound be reconciled?

- Methodological Answer : Discrepancies often arise from differences in precursor reactivity or solvent-catalyst interactions. Systematic optimization using response surface methodology (RSM) can identify ideal conditions. For instance, while piperidine in ethanol is effective for cyclization , alternative bases (e.g., sodium ethoxide) may improve yields in non-polar solvents. Parallel experiments under inert atmospheres (to prevent oxidation) are advised .

Q. What strategies address contradictory data on fluorescence quantum yield in different solvents?

- Methodological Answer : Solvent polarity significantly impacts fluorescence. To resolve contradictions: (i) Measure quantum yield in standardized solvents (e.g., DMSO, PBS) using a reference fluorophore (e.g., quinine sulfate). (ii) Conduct time-resolved fluorescence spectroscopy to assess solvent relaxation effects. (iii) Compare results with computational simulations (e.g., TD-DFT) to predict solvatochromic behavior .

Q. How should experiments be designed to assess nucleolus-specific staining in live vs. fixed cells?

- Methodological Answer :

- Live Cells : Use low-concentration solutions (≤10 µM) to minimize cytotoxicity. Validate membrane permeability via co-staining with impermeable dyes (e.g., propidium iodide).

- Fixed Cells : Compare staining patterns after formaldehyde fixation and permeabilization (e.g., Triton X-100).

- Specificity Controls : Knockdown nucleolar proteins (e.g., fibrillarin) via siRNA and assess fluorescence loss .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.